7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction proceeds under reflux conditions, and the products are characterized using spectral and microanalytical data .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound, especially at the aromatic ring and the pyrimidine moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Potassium t-butoxide: Used in the cyclocondensation reaction.
Aryl nitriles: Reactants in the synthesis process.
Boiling t-butanol: Solvent and reaction medium.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications at the aromatic ring or the pyrimidine moiety .
Scientific Research Applications
7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-HIV, antitumor, antimicrobial, and antiangiogenic activities.
Biological Research: It serves as a structural analogue of adenine, making it useful in studying biological processes and interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for 7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, including anti-inflammatory, antifungal, and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and exhibit comparable biological activities.
Pyrido[4,3-d]pyrimidines: Another class of compounds with a bicyclic 6-6 system, used in various synthetic and biological applications.
Uniqueness
7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and dimethylphenyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
7-(2,6-dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N3O/c1-9-7-6-8-10(2)15(9)20-12(4)11(3)14-16(20)18-13(5)19-17(14)21/h6-8H,1-5H3,(H,18,19,21) |
InChI Key |
OCRVSPRMQQYEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(C3=C2N=C(NC3=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.